molecular formula C13H22O3 B14905590 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexanone

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexanone

Cat. No.: B14905590
M. Wt: 226.31 g/mol
InChI Key: QDCOCKTWAMNOMJ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexanone is an organic compound with a unique structure that includes a cyclohexanone ring and a dioxolane ring substituted with four methyl groups

Preparation Methods

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexanone typically involves the reaction of cyclohexanone with 2,2,3,3-tetramethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or benzene. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened or modified using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including resins and coatings.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The dioxolane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules.

Comparison with Similar Compounds

Similar compounds to 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexanone include:

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar dioxolane ring but with a boron atom instead of a carbonyl group.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound features two dioxolane rings and a benzothiadiazole core.

    Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): This compound has a similar structure but with a boron atom and is used in borylation reactions.

The uniqueness of this compound lies in its specific combination of a cyclohexanone ring and a dioxolane ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C13H22O3/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h9,11H,5-8H2,1-4H3

InChI Key

QDCOCKTWAMNOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)C2CCC(=O)CC2)(C)C)C

Origin of Product

United States

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